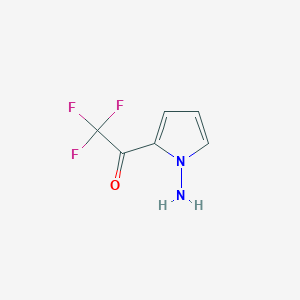
1-Ethyl-3-methylidenepyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinone, 1-ethyl-3-methylene- is a heterocyclic organic compound with the molecular formula C7H11NO It is a derivative of pyrrolidinone, featuring an ethyl group and a methylene group attached to the nitrogen and carbon atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-ethyl-3-methylene- can be achieved through several methodsThe reaction typically requires heating and may involve catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-Pyrrolidinone, 1-ethyl-3-methylene- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone, 1-ethyl-3-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The methylene group allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols
Scientific Research Applications
2-Pyrrolidinone, 1-ethyl-3-methylene- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of new drugs and therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Industry: The compound finds applications in the production of polymers, resins, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 1-ethyl-3-methylene- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, its derivatives may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-pyrrolidinone: A similar compound with a methyl group instead of an ethyl group.
N-Methyl-2-pyrrolidone: Another related compound with a methyl group, known for its use in industrial applications and as a solvent in chemical reactions.
Uniqueness
2-Pyrrolidinone, 1-ethyl-3-methylene- is unique due to the presence of both an ethyl and a methylene group, which confer distinct chemical and biological properties. This structural variation allows for different reactivity and interaction with biological targets compared to its methyl-substituted counterparts.
Properties
CAS No. |
183443-58-5 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
1-ethyl-3-methylidenepyrrolidin-2-one |
InChI |
InChI=1S/C7H11NO/c1-3-8-5-4-6(2)7(8)9/h2-5H2,1H3 |
InChI Key |
VZPULCFQAMRUMH-UHFFFAOYSA-N |
SMILES |
CCN1CCC(=C)C1=O |
Canonical SMILES |
CCN1CCC(=C)C1=O |
Synonyms |
2-Pyrrolidinone,1-ethyl-3-methylene-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






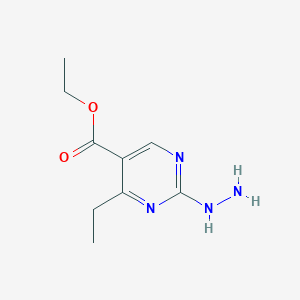

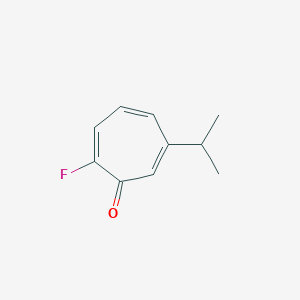
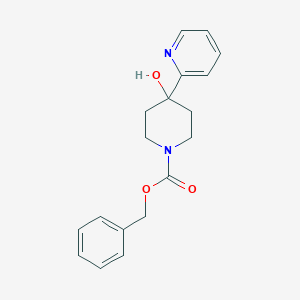

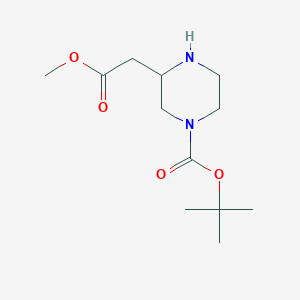
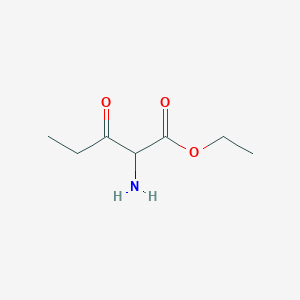
![5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole](/img/structure/B67244.png)
![N-(6-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B67255.png)
